

(4-Chloro-benzyl)-cyclobutyl-amine for target identification studies

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Compound of Interest

Compound Name: (4-Chloro-benzyl)-cyclobutyl-amine

CAS No.: 177721-97-0

Cat. No.: B065586

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Application Note: Target Identification Strategies Using **(4-Chloro-benzyl)-cyclobutyl-amine** Scaffolds

Executive Summary

(4-Chloro-benzyl)-cyclobutyl-amine (CBCA) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with monoamine reuptake inhibitors (e.g., desmethylsibutramine analogs) and various GPCR ligands. Its structural rigidity—conferred by the cyclobutyl ring—combined with the lipophilic 4-chlorobenzyl moiety, makes it an ideal fragment for exploring hydrophobic pockets in transmembrane proteins.

This guide details the protocols for utilizing CBCA in Target Identification (Target ID) and Mechanism of Action (MoA) studies. Unlike standard screening, this document focuses on converting CBCA from a raw building block into a functional chemical probe to map unknown biological targets via chemoproteomics and biophysical validation.

Chemical Biology & Mechanism

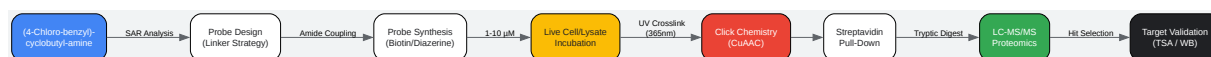
The Pharmacophore

CBCA functions as a secondary amine scaffold. In physiological pH, the secondary amine is protonated, mimicking the positive charge of endogenous monoamines (dopamine, serotonin).

- The Anchor: The N-protonated site forms ionic bonds with conserved aspartate residues in GPCRs or transporters.
- The Shield: The cyclobutyl ring provides metabolic stability and conformational restriction, reducing the entropic penalty upon binding compared to flexible alkyl chains.
- The Vector: The secondary amine serves as the optimal "growth vector" for derivatization (e.g., attaching biotin, fluorophores, or photo-crosslinkers) without disrupting the core binding mode.

Target Identification Workflow

The following diagram illustrates the critical path from scaffold derivatization to proteomic validation.



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Caption: Chemoproteomic workflow for deconvoluting targets of CBCA using activity-based protein profiling (ABPP).

Experimental Protocols

Protocol A: Synthesis of Photo-Affinity Probe (CBCA-PAL)

Objective: To convert the CBCA scaffold into a trifunctional probe (Ligand + Photo-crosslinker + Click Handle) for covalent capture of the target protein.

Rationale: The secondary amine of CBCA is the only nucleophilic site suitable for modification. We utilize an amide coupling with a "minimalist" linker to avoid steric clashes.

Materials:

- **(4-Chloro-benzyl)-cyclobutyl-amine** (Starting Material)
- NHS-Diazirine-Alkyne Linker (e.g., 3-(3-methyl-3H-diazirin-3-yl)propanoic acid NHS ester with a terminal alkyne)
- DIPEA (N,N-Diisopropylethylamine)[1]
- Anhydrous DMF

Step-by-Step:

- Dissolution: Dissolve 10 mg (approx. 0.05 mmol) of CBCA in 500 μ L anhydrous DMF.
- Activation: Add 1.2 equivalents of DIPEA to neutralize the amine salt.
- Coupling: Add 1.1 equivalents of the NHS-Diazirine-Alkyne linker.
- Reaction: Stir at Room Temperature (RT) for 4 hours in the dark (diazirines are light-sensitive).
- Purification: Purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
- QC: Verify mass via LC-MS (Expected M+H shift corresponding to linker addition).

Critical Note: Maintain low light conditions during synthesis and storage to prevent premature activation of the diazirine group.

Protocol B: Chemoproteomic Enrichment (Pull-Down)

Objective: To isolate proteins that specifically bind to the CBCA moiety from a complex proteome.

Controls:

- Vehicle Control: DMSO only.
- Competitor Control: Excess free CBCA (100x) added before the probe to block specific binding sites (the "self-validating" step).

Procedure:

- Lysate Prep: Harvest HEK293 or relevant tissue cells. Lyse in mild buffer (PBS + 0.1% NP-40 + Protease Inhibitors). Adjust protein concentration to 2 mg/mL.
- Incubation:
 - Aliquot lysate into 3 samples: (A) Probe only, (B) Probe + Competitor, (C) DMSO.
 - Add Competitor (free CBCA, 200 μ M) to Sample B. Incubate 30 min at RT.
 - Add CBCA-PAL Probe (2 μ M) to Samples A and B. Incubate 1 hour at RT.
- Photo-Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. This covalently locks the probe to the target.
- Click Chemistry:
 - Add "Click Mix": Biotin-Azide (100 μ M), TCEP (1 mM), TBTA (100 μ M), CuSO₄ (1 mM).
 - Incubate 1 hour at RT with gentle rotation.
- Enrichment:
 - Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
 - Resuspend in 1% SDS/PBS.
 - Add Streptavidin-Agarose beads. Rotate overnight at 4°C.
- Washing: Wash beads aggressively (1% SDS, then 4M Urea, then PBS) to remove non-covalent binders.
- Elution/Digestion: Perform on-bead tryptic digestion for LC-MS/MS analysis.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement in intact cells without chemical modification of the parent molecule.

Rationale: If CBCA binds its target, it will thermodynamically stabilize the protein, increasing its melting temperature (

).

Step-by-Step:

- Treatment: Treat 10^7 cells with CBCA (10 μ M) or DMSO for 1 hour.
- Heating: Aliquot cells into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.
- Lysis: Cool to RT, then lyse cells using Freeze-Thaw cycles (x3).
- Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Denatured/unstable proteins precipitate; stable drug-bound proteins remain in supernatant).
- Detection: Analyze supernatants via Western Blot (if target is suspected) or Mass Spectrometry (Thermal Proteome Profiling).

Data Interpretation: Calculate the

shift (

). A shift of $>2^{\circ}\text{C}$ is generally considered significant evidence of direct binding.

Data Analysis & Troubleshooting

Quantitative Output Structure

When analyzing Mass Spec data from Protocol B, filter results using the following criteria:

Parameter	Criteria for "Hit"	Explanation
Enrichment Ratio	> 4-fold	Ratio of LFQ intensity (Probe) / (DMSO Control).
Competition Ratio	> 70% Reduction	Ratio of LFQ intensity (Probe + Competitor) / (Probe).
Unique Peptides	≥ 2	Ensures identification confidence.
Score	High Confidence	Sequest/Mascot score threshold.

Troubleshooting Guide

- **High Background (Sticky Probe):** If many proteins are pulled down, the lipophilic benzyl group may be causing non-specific membrane interactions. Solution: Lower probe concentration to 0.5 μM or increase detergent stringency in wash steps (e.g., 0.5% SDS).
- **No Competition:** If the "Competitor" sample shows equal signal to the "Probe" sample, the binding is non-specific. Solution: Verify the "free" CBCA is soluble and capable of binding the target (check biological activity).

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